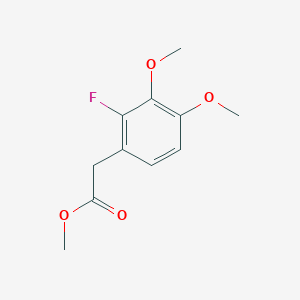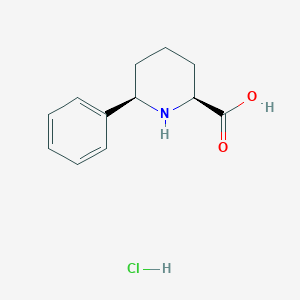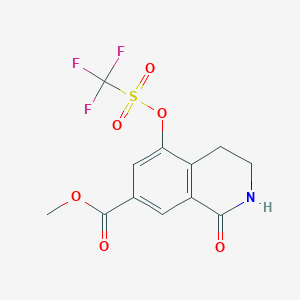
2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one is a fluorinated organic compound with significant applications in various fields of chemistry and industry. The presence of trifluoromethyl groups and a pyrimidine ring in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one typically involves the reaction of trifluoroacetic anhydride with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction mixture is maintained at low temperatures to prevent side reactions and to ensure high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve maximum yield and purity. The reaction is conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2,2,2-trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethanol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: A structurally similar compound with a phenyl group instead of a pyrimidine ring.
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: Another similar compound with a methyl-substituted phenyl group.
Uniqueness
2,2,2-Trifluoro-1-(4-(trifluoromethyl)pyrimidin-5-yl)ethan-1-one is unique due to the presence of both trifluoromethyl groups and a pyrimidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H2F6N2O |
|---|---|
分子量 |
244.09 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[4-(trifluoromethyl)pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C7H2F6N2O/c8-6(9,10)4-3(1-14-2-15-4)5(16)7(11,12)13/h1-2H |
InChIキー |
ZWLKZNQUSAEVAI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC=N1)C(F)(F)F)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine](/img/structure/B12852810.png)









![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)

